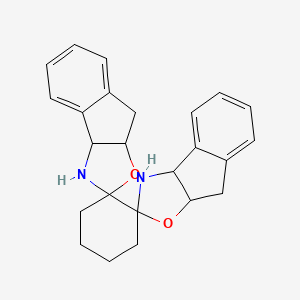
(1'R,2'R,3aS,3"aS,8aR,8"aR)-(+)-3,3",3a,3"a,8,8",8a,8"a-Octahydrodispiro{2H-indeno[1,2-d]oxazole-2,1'-cyclohexane-2',2"-[2H]indeno[1,2-d]oxazole} WOLF BISOXAZOLIDINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1’R,2’R,3aS,3’aS,8aR,8’aR)-(+)-3,3’,3a,3’a,8,8’,8a,8’a-Octahydrodispiro{2H-indeno[1,2-d]oxazole-2,1’-cyclohexane-2’,2’-[2H]indeno[1,2-d]oxazole} typically involves multi-step organic reactions. The process begins with the preparation of the indeno[1,2-d]oxazole core, followed by the formation of the cyclohexane ring and subsequent spirocyclization to achieve the final dispiro structure. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of WOLF BISOXAZOLIDINE may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as automated reaction monitoring and control systems. The use of environmentally friendly solvents and reagents is also a consideration in industrial production to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
WOLF BISOXAZOLIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxazolone derivatives, while substitution reactions can produce a variety of substituted oxazole compounds.
Applications De Recherche Scientifique
WOLF BISOXAZOLIDINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.
Mécanisme D'action
The mechanism of action of WOLF BISOXAZOLIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dispiro[2H-indeno[1,2-d]oxazole-2,1’-cyclohexane]: Shares a similar core structure but lacks the additional oxazole ring.
Spiro[indeno[1,2-d]oxazole-2,1’-cyclohexane]: Similar spiro structure but with different substituents.
Uniqueness
WOLF BISOXAZOLIDINE is unique due to its dual oxazole rings and dispiro structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Propriétés
Formule moléculaire |
C24H26N2O2 |
|---|---|
Poids moléculaire |
374.5 g/mol |
InChI |
InChI=1S/C24H26N2O2/c1-3-9-17-15(7-1)13-19-21(17)25-23(27-19)11-5-6-12-24(23)26-22-18-10-4-2-8-16(18)14-20(22)28-24/h1-4,7-10,19-22,25-26H,5-6,11-14H2 |
Clé InChI |
QRTLPEUTEFJSFH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C3(C1)NC4C(O3)CC5=CC=CC=C45)NC6C(O2)CC7=CC=CC=C67 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10,15,16-trihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylic acid](/img/structure/B12305396.png)
![{2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol](/img/structure/B12305399.png)
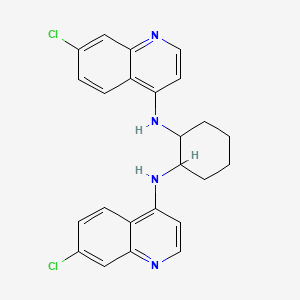
![Benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12305412.png)
![2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+)](/img/structure/B12305415.png)
![1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-amine;dihydrochloride](/img/structure/B12305419.png)
![1-[(tert-butoxy)carbonyl]-5'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid](/img/structure/B12305438.png)
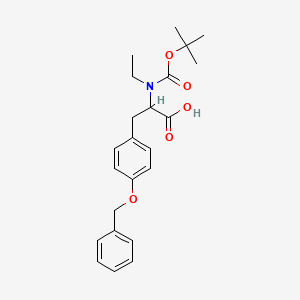
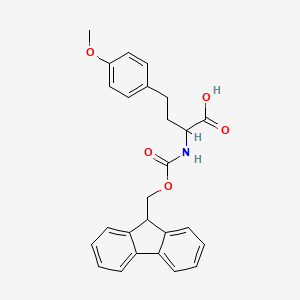

![1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[b]1,6-naphthyridine dihydrochloride](/img/structure/B12305462.png)
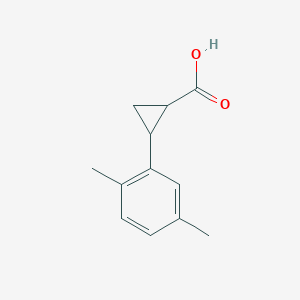
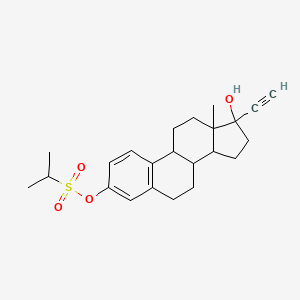
![3-Chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B12305500.png)
